

# Application Notes for **PFI-90** in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PFI-90** is a novel, selective, small-molecule inhibitor of histone lysine demethylases (KDMs), exhibiting high potency against KDM3B and secondary activity against KDM1A.[1][2] In preclinical studies, **PFI-90** has demonstrated significant antitumor activity in models of fusion-positive rhabdomyosarcoma (FP-RMS), a pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncogene.[1][2][3] By inhibiting KDM3B and KDM1A, **PFI-90** disrupts the transcriptional output of PAX3-FOXO1, leading to the induction of apoptosis and myogenic differentiation, ultimately delaying tumor progression in vivo.[1] These application notes provide a summary of the quantitative in vivo data and detailed protocols for utilizing **PFI-90** in various mouse xenograft models of FP-RMS.

## **Mechanism of Action**

**PFI-90** exerts its antitumor effects through a dual-inhibition mechanism targeting key epigenetic regulators. The primary target, KDM3B, is essential for the survival of FP-RMS cells. **PFI-90**'s inhibition of KDM3B leads to an increase in histone H3 lysine 9 dimethylation (H3K9me2) at PAX3-FOXO1 binding sites. This epigenetic modification represses the transcriptional activity of the PAX3-FOXO1 oncoprotein, a key driver of FP-RMS.[1]

Concurrently, **PFI-90** inhibits KDM1A, resulting in an increased methylation of H3K4 (H3K4me3).[1] This alteration is associated with the activation of genes promoting apoptosis



and myogenic differentiation. The combined effect is a shift from a proliferative, oncogenic state to one of programmed cell death and terminal differentiation.[1]



Click to download full resolution via product page

Caption: Mechanism of PFI-90 Action in FP-RMS.

**Data Presentation: In Vivo Efficacy of PFI-90** 



The efficacy of **PFI-90** has been evaluated in several FP-RMS xenograft models using the PAX3-FOXO1 positive RH4 cell line. Treatment with **PFI-90** resulted in a significant delay in tumor progression compared to vehicle control.

Table 1: Efficacy of PFI-90 in a Metastatic (Intravenous) FP-RMS Xenograft Model

| Treatment<br>Group                                                                                                | Day 10<br>(Mean<br>Radiance ±<br>SEM) | Day 13<br>(Mean<br>Radiance ±<br>SEM) | Day 16<br>(Mean<br>Radiance ±<br>SEM) | Day 19<br>(Mean<br>Radiance ±<br>SEM) | p-value                     |
|-------------------------------------------------------------------------------------------------------------------|---------------------------------------|---------------------------------------|---------------------------------------|---------------------------------------|-----------------------------|
| DMSO<br>(Vehicle)                                                                                                 | ~1.0e7                                | ~2.5e7                                | ~7.0e7                                | ~1.5e8                                | \multirow{2}<br>{*}{0.0016} |
| PFI-90 (30<br>mg/kg)                                                                                              | ~1.0e7                                | ~1.2e7                                | ~2.0e7                                | ~3.0e7                                |                             |
| Data is approximated from published charts in Kim et al., Nat Commun, 2024. Radiance is measured in p/sec/cm²/sr. |                                       |                                       |                                       |                                       |                             |

Table 2: Efficacy of PFI-90 in an Orthotopic (Intramuscular) FP-RMS Xenograft Model



| Treatment<br>Group                                                          | Day 14<br>(Mean<br>Tumor<br>Volume ±<br>SEM) | Day 18<br>(Mean<br>Tumor<br>Volume ±<br>SEM) | Day 21<br>(Mean<br>Tumor<br>Volume ±<br>SEM) | Day 25<br>(Mean<br>Tumor<br>Volume ±<br>SEM) | p-value                     |
|-----------------------------------------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|-----------------------------|
| DMSO<br>(Vehicle)                                                           | ~120 mm³                                     | ~250 mm³                                     | ~400 mm³                                     | ~700 mm³                                     | \multirow{2}<br>{*}{0.0046} |
| PFI-90 (30<br>mg/kg)                                                        | ~100 mm³                                     | ~150 mm³                                     | ~200 mm³                                     | ~300 mm³                                     |                             |
| Data is approximated from published charts in Kim et al., Nat Commun, 2024. |                                              |                                              |                                              |                                              |                             |

Note on Toxicity: In these studies, no significant changes in the body weight of the mice were observed during **PFI-90** treatment, suggesting good tolerability at the efficacious dose.

# **Experimental Protocols General Reagents and Cell Culture**

- **PFI-90**: Source from a reputable chemical supplier. Prepare a stock solution in DMSO.
- Vehicle Control: A solution of 5% DMSO, 40% PEG300, and 55% Saline.
- Cell Line: RH4, a human fusion-positive (PAX3-FOXO1) alveolar rhabdomyosarcoma cell line.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.



 Animals: 6- to 8-week-old female immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

### **PFI-90** Formulation for In Vivo Administration

- Prepare a stock solution of PFI-90 in 100% DMSO.
- For a final concentration of 3 mg/mL to achieve a 30 mg/kg dose in a 20g mouse (200 μL injection volume), calculate the required dilutions.
- On the day of injection, prepare the final formulation by adding the PFI-90 stock solution to the vehicle components.
- First, add the required volume of PFI-90 stock to PEG300 and mix thoroughly until clear.
- Add Saline to reach the final volume. The final concentration of DMSO should be 5%.
- Vortex the solution thoroughly before administration. Prepare fresh for each day of dosing.

## Protocol 1: Orthotopic (Intramuscular) Xenograft Model

This model recapitulates the growth of rhabdomyosarcoma in its native tissue environment.

- Cell Preparation:
  - Culture RH4 cells to ~80% confluency.
  - Harvest cells using trypsin, wash with PBS, and centrifuge.
  - Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2.5 x 10<sup>7</sup> cells/mL. Keep on ice.
- Implantation:
  - Anesthetize a 6- to 8-week-old female NSG mouse.
  - Inject 2.5 x  $10^6$  cells in a 100  $\mu$ L volume into the gastrocnemius (hind limb) muscle.



#### • Tumor Growth Monitoring:

- Allow tumors to establish and grow to a palpable size (~100 mm<sup>3</sup>).
- Measure tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.

#### Treatment:

- Randomize mice into treatment (**PFI-90**) and control (Vehicle) groups (n=4-5 per group).
- Administer PFI-90 (30 mg/kg) or vehicle via intraperitoneal (IP) injection daily, five days a week.

#### • Endpoint:

- Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³ or signs of distress).
- Collect tumors for downstream analysis (e.g., RNA-seq, histology).





Click to download full resolution via product page

Caption: Workflow for Orthotopic FP-RMS Xenograft Study.



## Protocol 2: Metastatic (Intravenous) Xenograft Model

This model is used to assess the impact of PFI-90 on the progression of metastatic disease.

- Cell Preparation:
  - Culture RH4 cells engineered to express luciferase (RH4-Luc).
  - Harvest cells as described in Protocol 1.
  - Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL. Keep on ice.
- Implantation:
  - Warm the mouse under a heat lamp to dilate the lateral tail vein.
  - Inject 5 x  $10^5$  cells in a 100  $\mu$ L volume into the tail vein of an anesthetized NSG mouse.
- Tumor Growth Monitoring:
  - Monitor tumor progression and burden starting ~7-10 days post-injection using bioluminescence imaging (BLI).
  - Administer luciferin substrate via IP injection and image the anesthetized mouse using an in vivo imaging system (IVIS).

#### Treatment:

- Once a baseline BLI signal is established, randomize mice into treatment and control groups (n=4-5 per group).
- Administer PFI-90 (30 mg/kg, IP) or vehicle daily, five days a week.
- Endpoint:
  - Perform BLI imaging 1-2 times per week to monitor metastatic progression.



 The experimental endpoint is reached based on total tumor burden (radiance) or clinical signs of distress (e.g., weight loss, paralysis).

## **Protocol 3: Subcutaneous Xenograft Model**

This model is often used for initial efficacy screening and for collecting larger amounts of tumor tissue for analysis.

- · Cell Preparation:
  - Harvest RH4 cells as described in Protocol 1.
  - Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x  $10^7$  cells/mL. Keep on ice to prevent the Matrigel from solidifying.
- Implantation:
  - $\circ$  Inject 2 x 10<sup>6</sup> cells in a 100  $\mu$ L volume subcutaneously into the flank of an anesthetized NSG mouse.
- · Tumor Growth Monitoring and Treatment:
  - Follow steps 3 and 4 as described in the Orthotopic Model Protocol (Protocol 1).
- Endpoint:
  - For pharmacodynamic studies, treatment can be short-term (e.g., 5 daily doses).
  - Tumors are harvested a few hours after the final dose for analysis of target engagement (e.g., Western blot for histone marks, RNA-seq for gene expression).

# References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modulation of iron metabolism affects the Rhabdomyosarcoma tumor growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes for PFI-90 in Murine Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2861262#in-vivo-studies-using-pfi-90-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com